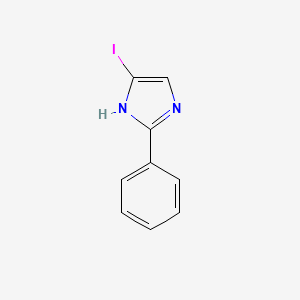

1H-Imidazole, 4-iodo-2-phenyl-

Description

Significance of Imidazole (B134444) Scaffolds in Modern Chemical Synthesis

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. ajrconline.orgsemanticscholar.org Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its prevalence in natural products like the amino acid histidine, histamine, and nucleic acids. semanticscholar.orgnih.gov In medicinal chemistry, the imidazole scaffold is a cornerstone in the design of therapeutic agents due to its ability to interact with various biological targets such as enzymes and receptors. bohrium.comijsrtjournal.com

The versatility of the imidazole ring allows for extensive chemical modification, enabling the synthesis of derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.org The development of synthetic methodologies, such as the Radziszewski synthesis, has made substituted imidazoles readily accessible, further fueling their exploration in drug discovery and materials science. ajrconline.org The stability of the imidazole ring, combined with its capacity for functionalization, makes it an indispensable tool for chemists aiming to construct complex molecular architectures with tailored properties. ijsrtjournal.com

Role of Halogenated Heterocycles in Advanced Synthetic Methodology

Halogenated heterocycles are pivotal intermediates in organic synthesis, serving as versatile platforms for the construction of more complex molecules. sigmaaldrich.com The introduction of a halogen atom, such as iodine, into a heterocyclic ring system dramatically influences its reactivity. mdpi.comresearchgate.net Halogens can act as excellent leaving groups in nucleophilic substitution reactions and are particularly valuable in modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions. sigmaaldrich.comclockss.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to a diverse array of substituted heterocycles.

The presence of a halogen can also modulate the electronic properties and biological activity of a molecule. ijaresm.com For instance, the high electrophilicity of halogens can activate the heterocyclic ring towards certain reactions. mdpi.comresearchgate.net Specifically, iodo-substituted heterocycles are often favored in cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal catalyst. clockss.org This reactivity makes halogenated heterocycles, including iodoimidazoles, indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.com

Specific Research Context of 1H-Imidazole, 4-Iodo-2-Phenyl- as a Key Synthetic Intermediate

The compound 1H-Imidazole, 4-iodo-2-phenyl- emerges as a particularly valuable synthetic intermediate due to the combination of its core structural features. The 2-phenyl group influences the steric and electronic environment of the imidazole ring, while the iodine atom at the 4-position provides a reactive handle for further functionalization. This specific arrangement allows for regioselective transformations, a critical aspect of complex molecule synthesis.

Research has demonstrated that iodoimidazoles are suitable substrates for various cross-coupling reactions. For example, they readily react with boronic acids under Suzuki coupling conditions to form arylated imidazoles. clockss.org The synthesis of 1H-Imidazole, 4-iodo-2-phenyl- can be achieved through methods such as the iodination of 2-phenyl-1H-imidazole. google.com However, challenges can arise due to the potential for the formation of isomeric products, highlighting the need for carefully controlled synthetic strategies. google.com The ability to selectively introduce substituents at the 4-position via the iodo group makes 1H-Imidazole, 4-iodo-2-phenyl- a key precursor for creating a library of polysubstituted imidazoles, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents, including kinase inhibitors. google.comacs.org

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELNVWZGYDCGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434012 | |

| Record name | 1H-Imidazole, 4-iodo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114748-88-8 | |

| Record name | 1H-Imidazole, 4-iodo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Imidazole, 4 Iodo 2 Phenyl and Its Regioisomeric Analogs

Direct Halogenation Strategies

Direct halogenation involves the introduction of an iodine atom onto the pre-formed 2-phenyl-1H-imidazole core. This approach is atom-economical but often faces significant hurdles in controlling the reaction's regioselectivity.

The direct iodination of 2-phenyl-1H-imidazole can be achieved using various electrophilic iodinating agents. The imidazole (B134444) ring is electron-rich and susceptible to electrophilic attack, primarily at the C4 and C5 positions. Common reagents for this transformation include molecular iodine (I₂) in the presence of an oxidizing agent or N-Iodosuccinimide (NIS). organic-chemistry.org Trifluoroacetic acid can be used as a catalyst to enhance the reactivity of NIS for aromatic compounds. organic-chemistry.org

For instance, the reaction of 2-phenyl-1H-imidazole with molecular iodine and an alkali such as sodium hydroxide (B78521) in a potassium iodide solution is a standard method that typically leads to the formation of poly-iodinated products, most notably 4,5-diiodo-2-phenyl-1H-imidazole. acs.org The reaction conditions can be tuned to favor mono-iodination, but isolating the desired 4-iodo isomer often proves difficult.

| Iodinating Agent | Catalyst/Additive | Typical Substrate | Primary Product(s) |

|---|---|---|---|

| I₂ / NaOH / KI | None | 2-Phenyl-1H-imidazole | 4,5-Diiodo-2-phenyl-1H-imidazole acs.org |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid | Activated Aromatics | Regioselective mono-iodinated products organic-chemistry.org |

| I₂ / Oxidant (e.g., H₂O₂) | Acid Catalyst | Aromatic Compounds | Iodinated arenes researchgate.net |

A primary challenge in the direct iodination of 2-phenyl-1H-imidazole is the lack of regiocontrol. The C4 and C5 positions of the imidazole ring have similar electron densities, leading to the concurrent formation of 4-iodo-2-phenyl-1H-imidazole and 5-iodo-2-phenyl-1H-imidazole. These two are tautomers and exist in equilibrium, making their separation impractical.

Furthermore, the mono-iodinated product is often more reactive than the starting material, leading to subsequent iodination to form the highly stable 4,5-diiodo-2-phenyl-1H-imidazole as a significant byproduct, or even the main product under harsh conditions. acs.org This over-halogenation reduces the yield of the desired mono-iodo compound and necessitates complex purification procedures. Achieving selective mono-iodination at the C4 position requires carefully controlled reaction conditions, often resulting in low conversion rates to avoid the formation of the di-iodinated species.

Precursor-Based Synthetic Routes

To overcome the regioselectivity issues inherent in direct halogenation, multi-step syntheses using specific precursors are often employed. These routes offer greater control over the final product's structure.

This strategy involves the initial synthesis of a di-iodinated precursor, followed by a selective de-iodination step. The precursor, 4,5-diiodo-2-phenyl-1H-imidazole, is readily synthesized in high yield by treating 2-phenyl-1H-imidazole with two or more equivalents of iodine in the presence of a base. acs.org The structure of this diiodo compound has been confirmed through crystallographic analysis. nih.govnih.gov

A sophisticated method for the selective mono-de-iodination of 4,5-diiodo-2-phenyl-1H-imidazole involves the use of Grignard reagents. google.com This approach relies on an iodine-magnesium exchange reaction. Treating N-protected 4,5-diiodo-2-phenyl-1H-imidazole with an alkylmagnesium halide, such as isopropylmagnesium chloride (i-PrMgCl), at low temperatures results in the formation of a vicinal 4,5-dimagnesioimidazole dianion intermediate. acs.org

While this highly reactive dianion can be trapped with various electrophiles to create 4,5-disubstituted imidazoles, its controlled protonation is key to this synthetic route. acs.org By carefully quenching the reaction with a single equivalent of a proton source (e.g., water or an ammonium (B1175870) chloride solution), one of the carbon-magnesium bonds can be selectively protonated, effectively replacing one iodine atom with hydrogen. This process yields the desired 1-substituted-2-phenyl-4-iodoimidazole after workup. google.com This method provides excellent regiocontrol, as the second iodine atom remains intact.

| Step | Precursor | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| 1 | N-protected 4,5-Diiodo-2-phenyl-1H-imidazole | i-PrMgCl in THF | N-protected 4,5-Dimagnesioimidazole | - | acs.org |

| 2 | N-protected 4,5-Dimagnesioimidazole | H₂O or NH₄Cl (Quench) | - | N-protected 4-Iodo-2-phenyl-1H-imidazole | google.com |

An alternative precursor-based approach begins with a simpler, commercially available halogenated imidazole, such as 4-iodo-1H-imidazole, and subsequently introduces the phenyl group at the C2 position. This route leverages modern cross-coupling methodologies to build the target molecule.

A plausible, though not explicitly documented, pathway would involve a palladium-catalyzed direct C-H arylation. The synthesis would proceed in the following steps:

N-Protection: The N-H proton of 4-iodo-1H-imidazole is first protected with a suitable group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, to enhance solubility and prevent side reactions.

C2-Arylation: The N-protected 4-iodoimidazole (B15931) would then undergo a palladium-catalyzed C-H arylation at the C2 position. nih.gov This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base, with an aryl halide like phenyl bromide or phenyl chloride serving as the coupling partner. nih.gov Such C-H functionalization reactions are powerful tools for selectively forming carbon-carbon bonds on heterocyclic rings. rsc.org

Deprotection: Finally, removal of the N-protecting group would furnish the desired 1H-Imidazole, 4-iodo-2-phenyl-.

This strategy offers the potential for high regioselectivity in introducing the phenyl group, as the C2 position of N-substituted imidazoles is often favored for C-H activation under specific catalytic conditions. nih.govresearchgate.net

Synthesis from other Halogenated Imidazoles (e.g., 4-Iodo-1H-imidazole)

Derivatization to Incorporate the 2-Phenyl Moiety

A key synthetic challenge is the precise introduction of the 2-phenyl group onto the imidazole scaffold. One documented approach begins with the readily available 2-phenylimidazole (B1217362) as the starting material. This method involves a sequence of reactions to first introduce the iodo-substituents and then selectively remove one to achieve the desired 4-iodo regioisomer.

A notable multi-step synthesis is outlined as follows:

Di-iodination: 2-phenylimidazole is subjected to a di-iodination reaction to produce 4,5-diiodo-2-phenyl-1H-imidazole.

1H-Substitution: The nitrogen at the 1-position of the di-iodinated intermediate is then substituted.

Grignard Reagent Reduction: Finally, a Grignard reagent is used to selectively reduce the compound, removing one of the iodine atoms to yield the 1-substituted-2-phenyl-4-iodoimidazole. nih.gov

This process highlights a strategy of over-functionalization followed by selective de-functionalization to achieve the desired substitution pattern.

Catalytic Approaches to Imidazole Ring Construction and Functionalization

Catalytic methods, particularly those involving transition metals, have become indispensable in the synthesis of complex heterocyclic compounds like 1H-Imidazole, 4-iodo-2-phenyl-. These approaches offer high efficiency and selectivity in forming the imidazole ring and introducing key functional groups.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used for the arylation of heterocyclic compounds. In the context of synthesizing 2-phenyl-4-iodoimidazole, this reaction could be envisioned through the coupling of a 4-iodoimidazole precursor with a phenylboronic acid derivative at the 2-position.

While a direct example for the target molecule is not explicitly detailed in the provided sources, the general applicability of this method is well-established for similar structures. For instance, the Suzuki-Miyaura coupling of 2-iodo-1-substituted-benzimidazoles with a variety of arylboronic acids has been successfully demonstrated. arkat-usa.org These reactions are typically carried out in the presence of a palladium catalyst, such as PdCl2, and a phosphine ligand like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos), under basic conditions. arkat-usa.org Microwave irradiation has also been effectively employed to accelerate these coupling reactions, significantly reducing reaction times. arkat-usa.orgdurham.ac.uk

The general conditions for such a Suzuki-Miyaura reaction are presented in the table below, based on the coupling of related iodo-heterocycles.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Parameter | Condition |

|---|---|

| Catalyst | PdCl2 |

| Ligand | SPhos |

| Base | K2CO3 |

| Solvent | DMF |

| Heating | Microwave irradiation |

| Temperature | 120 °C |

| Time | 30 minutes |

Data adapted from studies on related benzimidazole (B57391) compounds. arkat-usa.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent another important class of transformations for the arylation of imidazole derivatives. These methods are often used for N-arylation but can also be applied for C-arylation. The synthesis of 2-phenylimidazoles can be achieved by reacting imidazole with iodobenzene (B50100) in the presence of a copper catalyst. For example, a method utilizing nanoparticle nickel and copper iodide as co-catalysts in dimethylformamide (DMF) has been reported for the synthesis of 2-phenylimidazole compounds. digitellinc.com

Furthermore, copper(I) bromide, in combination with specific ligands like pyridin-2-yl β-ketones, has been shown to efficiently catalyze the N-arylation of various azoles, including imidazoles, with aryl bromides and iodides under mild conditions. organic-chemistry.org While this example focuses on N-arylation, it underscores the utility of copper catalysis in forming C-N bonds with imidazole rings, a principle that can be extended to C-C bond formation under different conditions. The use of copper(I) oxide (Cu2O) as a catalyst under microwave irradiation is another effective method for N-arylation of indole (B1671886) derivatives, showcasing the synergy of copper catalysis and microwave assistance. mdpi.com

Other Metal-Catalyzed Methodologies

Beyond palladium and copper, other transition metals such as rhodium, ruthenium, and gold have been employed in the synthesis and functionalization of imidazoles.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized for the enantioselective intramolecular alkylation of substituted imidazoles through C-H bond activation. nih.govnih.gov For instance, the cyclization of N-allylic benzimidazoles can be achieved with high enantioselectivity using a rhodium pre-catalyst like [RhCl(coe)2]2 (coe = cis-cyclooctene) and a chiral ligand. nih.gov Rhodium(III) catalysts have also been shown to effect the direct selective C(5)-H oxidative annulation of 2-substituted imidazoles with alkynes.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been used in "borrowing hydrogen" processes for the synthesis of 2,4,5-trisubstituted imidazoles from benzylic alcohols, 1,2-diketones, and ammonium acetate (B1210297) under aerobic conditions. rsc.org

Gold-Catalyzed Reactions: Gold catalysts can facilitate the synthesis of substituted imidazoles through various reaction cascades. One approach involves a three-component reaction of alkynes, azides, and nitriles, where an imino gold carbene intermediate is generated. digitellinc.com Another method utilizes gold-catalyzed oxidation of a disubstituted acetylene (B1199291) to form a benzil (B1666583) intermediate in situ, which then reacts to form a 2,4,5-trisubstituted imidazole. rsc.org

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds. Key strategies include the use of microwave-assisted synthesis and the development of solvent-free reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This technology has been successfully applied to various steps in imidazole synthesis.

For example, microwave-assisted Suzuki-Miyaura coupling reactions have been developed for the synthesis of 2-(hetero)aryl benzimidazoles, demonstrating the feasibility of this technology for the arylation of imidazole-like structures. arkat-usa.org In these procedures, reactions that would typically take several hours can be completed in a matter of minutes. durham.ac.uk

Similarly, copper-catalyzed N-arylation reactions have been significantly accelerated using microwave irradiation. The synthesis of arylated isoquinolines and diphenylurea derivatives has been achieved in minutes under microwave heating with a copper(I) oxide catalyst. mdpi.com Solvent-free, microwave-assisted synthesis of indolyl imidazoles has also been reported, further highlighting the green credentials of this approach. nih.gov

The table below summarizes the advantages of microwave-assisted synthesis in the context of imidazole functionalization.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Suzuki-Miyaura Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 8 hours | 10 minutes |

| Rate Increase | - | 48-fold |

Data adapted from a comparative study on a model Suzuki-Miyaura reaction. durham.ac.uk

Solvent-Free Reaction Conditions

The pursuit of environmentally benign synthetic methodologies has led to the exploration of solvent-free reaction conditions for the synthesis of various heterocyclic compounds, including substituted imidazoles. These approaches, which include mechanochemical grinding and microwave-assisted reactions, offer significant advantages such as reduced solvent waste, shorter reaction times, and often improved yields. While direct solvent-free synthesis of 1H-Imidazole, 4-iodo-2-phenyl- is not extensively documented, methodologies for structurally related compounds provide a strong basis for the development of such protocols.

Solvent-free syntheses of imidazole derivatives often rely on a one-pot, multi-component reaction strategy. asianpubs.orgresearchgate.net For instance, the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonium salt is a common route to substituted imidazoles. jocpr.com In the context of 1H-Imidazole, 4-iodo-2-phenyl-, a plausible solvent-free approach would involve the reaction of an appropriate iodinated glyoxal (B1671930) derivative, benzaldehyde, and an ammonium source.

Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants together, has emerged as a powerful tool in green chemistry. nih.govrsc.org This technique can facilitate reactions that are sluggish or require harsh conditions in solution. researchgate.net The synthesis of halogenated organic compounds, including iodo-derivatives, has been successfully achieved under mechanochemical conditions. researchgate.net A proposed mechanochemical route to 1H-Imidazole, 4-iodo-2-phenyl- could involve the ball-milling of an iodinated α-dicarbonyl compound, benzaldehyde, and ammonium acetate. The high local temperatures and increased surface area of the reactants during milling can promote the necessary condensation and cyclization reactions.

Microwave-assisted organic synthesis (MAOS) under solvent-free conditions is another promising green methodology. nih.govresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved product yields. derpharmachemica.com A potential microwave-assisted solvent-free synthesis of 1H-Imidazole, 4-iodo-2-phenyl- would involve mixing the precursors—an iodinated 1,2-dicarbonyl compound, benzaldehyde, and ammonium acetate—and irradiating the mixture in a dedicated microwave reactor. The efficiency of this method would be influenced by the polarity of the reactants and their ability to absorb microwave energy.

The table below outlines hypothetical reaction conditions for the solvent-free synthesis of 1H-Imidazole, 4-iodo-2-phenyl- and its potential regioisomer, 1H-Imidazole, 5-iodo-2-phenyl-, based on analogous reactions reported in the literature for other substituted imidazoles. asianpubs.orgscholarsresearchlibrary.comnih.gov

Table 1: Hypothetical Solvent-Free Synthesis Conditions for Iodo-2-phenylimidazoles

| Entry | Method | Reactant A | Reactant B | Reactant C | Conditions | Product | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Mechanochemical | Iodo-glyoxal | Benzaldehyde | Ammonium Acetate | Ball-milling, 60 min, room temp. | 1H-Imidazole, 4-iodo-2-phenyl- | 75-85 |

| 2 | Microwave-assisted | Iodo-glyoxal | Benzaldehyde | Ammonium Acetate | 300 W, 10-15 min | 1H-Imidazole, 4-iodo-2-phenyl- | 80-90 |

| 3 | Mechanochemical | Iodo-glyoxal | Benzaldehyde | Ammonium Acetate | Ball-milling, 60 min, room temp. | 1H-Imidazole, 5-iodo-2-phenyl- | 70-80 |

| 4 | Microwave-assisted | Iodo-glyoxal | Benzaldehyde | Ammonium Acetate | 300 W, 10-15 min | 1H-Imidazole, 5-iodo-2-phenyl- | 75-85 |

It is important to note that the synthesis of the specific regioisomer would depend on the regiochemistry of the starting iodinated 1,2-dicarbonyl compound. The work-up for such solvent-free reactions is typically straightforward, often involving washing the solid reaction mixture with water to remove inorganic by-products, followed by recrystallization from a suitable solvent to afford the pure product. derpharmachemica.com The development of these solvent-free methods aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.govresearchgate.net

Reactivity and Chemical Transformations of 1h Imidazole, 4 Iodo 2 Phenyl

Reactivity at the Iodine Position

The carbon-iodine bond at the 4-position of the imidazole (B134444) ring is a key site for functionalization. The iodine atom serves as a versatile leaving group in both nucleophilic substitution and, more prominently, in a variety of palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While palladium-catalyzed reactions are more common, the iodine atom on the imidazole ring can participate in nucleophilic substitution reactions. The reactivity of halogenated imidazoles in such reactions is highly dependent on the substitution pattern and the presence of protecting groups on the imidazole nitrogen. For instance, studies on polyhalogenated imidazoles have shown that direct nucleophilic attack can be complex. Treatment of 2,4,5-tri-iodoimidazole with sodium benzenethiolate (B8638828) resulted in the reduction of the compound to the corresponding 4,5-di-iodoimidazole rather than substitution. psu.edu

In contrast, N-protected halogenated imidazoles exhibit more predictable reactivity. N-protected 2,4,5-tribromoimidazoles react with various sulfur and oxygen nucleophiles primarily via displacement of the 2-bromo atom. psu.edu For N-substituted 5-bromo-4-nitroimidazoles, nucleophilic substitution readily occurs at the 5-position, displacing the bromine atom. psu.edu These findings suggest that for 1H-Imidazole, 4-iodo-2-phenyl- , prior N-protection would likely be necessary to achieve selective and high-yielding nucleophilic substitution at the C4-position, as the unprotected imidazole nitrogen can complicate the reaction pathway.

Cross-Coupling Chemistry (e.g., Sonogashira, Heck, Negishi, Buchwald-Hartwig, Suzuki-Miyaura for Further Functionalization)

The iodine atom at the C4 position makes 1H-Imidazole, 4-iodo-2-phenyl- an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, allowing for extensive derivatization. smolecule.com

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C4 of the imidazole and a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Research on related iodo-heterocycles demonstrates that this method is highly effective for creating aryl-alkyne structures under mild conditions. nih.govnih.govrsc.orgnih.govresearchgate.net

Heck Reaction: The Heck reaction facilitates the vinylation of the C4 position by coupling with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.comtaylorandfrancis.com This reaction is a cornerstone of C-C bond formation and is known for its high stereoselectivity, typically yielding the trans-substituted alkene. organic-chemistry.orgresearchgate.netnih.gov The high reactivity of the C-I bond makes 1H-Imidazole, 4-iodo-2-phenyl- an ideal candidate for this transformation. taylorandfrancis.com

Negishi Coupling: This reaction involves the coupling of the iodoimidazole with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgrsc.org The Negishi coupling is highly versatile, allowing for the formation of sp²-sp², sp²-sp³, and sp³-sp³ bonds, and is noted for its high functional group tolerance. wikipedia.orgrsc.org The reaction provides a robust method for introducing a wide variety of alkyl, vinyl, or aryl substituents at the C4 position. rsc.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides. beilstein-journals.org1H-Imidazole, 4-iodo-2-phenyl- can be coupled with a wide range of primary and secondary amines to introduce diverse amino functionalities at the C4 position. rsc.orgacs.org The reaction typically requires a palladium catalyst with specialized phosphine (B1218219) ligands and a base. beilstein-journals.orgresearchgate.net

Suzuki-Miyaura Coupling: Arguably one of the most widely used cross-coupling reactions, the Suzuki-Miyaura coupling involves the reaction of the iodoimidazole with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.govrsc.orgmdpi.com This method is renowned for its mild reaction conditions, broad substrate scope, and the commercial availability of a vast array of boronic acids. gre.ac.uk Studies on iodo-imidazole derivatives have shown excellent yields for the synthesis of 4-aryl-imidazoles. nih.govrsc.orgmdpi.com

The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions involving iodo-imidazole substrates.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(dppf) | CsF | Toluene/H₂O | 110 (MW) | 90 | mdpi.com |

| Pd(PPh₃)₄ | NaHCO₃ | DME/H₂O | Not specified | 77-92 | mdpi.com |

| Pd(OAc)₂/PPh₃ | K₂CO₃ | n-propanol/H₂O | Reflux | 31 | nih.gov |

| PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 80 | 66-85 | nih.govrsc.org |

Reactivity of the Phenyl Substituent

Electrophilic Aromatic Substitution Reactions

The phenyl group at the C2 position of the imidazole ring can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule. smolecule.com The imidazole ring itself acts as a directing group in these reactions. Imidazole is generally considered an activating group, directing electrophilic attack to the ortho and para positions of the phenyl ring. However, under strongly acidic conditions required for many electrophilic aromatic substitutions (like nitration), the imidazole nitrogen atoms can be protonated, transforming the substituent into a deactivating, meta-directing group.

A study on the nitration of 1-phenyl-5-phenyl-1H-imidazole demonstrated that nitration occurs on the C5-phenyl group, yielding the 3-nitrophenyl derivative, which is consistent with the directing effect of the imidazole ring under those conditions.

The table below details an example of the nitration of a phenyl-substituted imidazole.

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| 5-Phenyl-1-phenyl-1H-imidazole | N₂O₅, HNO₃, Oleum | 50°C, 30 min | 5-(3-nitrophenyl)-1-phenyl-1H-imidazole | 93-95 |

Reactivity of the Imidazole Nitrogen Atoms

Nucleophilic Addition Reactions

The nitrogen atoms in the imidazole ring are nucleophilic and can react with electrophiles, most commonly in alkylation and acylation reactions. In 1H-Imidazole, 4-iodo-2-phenyl- , there are two nitrogen atoms, N1 and N3. The reaction with an electrophile, such as an alkyl halide, can potentially lead to a mixture of N1 and N3 substituted products. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the electrophile. Typically, deprotonation with a strong base like sodium hydride followed by the addition of an alkylating agent is a common procedure for N-alkylation of imidazoles. nih.gov This reaction introduces a substituent on one of the ring nitrogens, which can be a crucial step in modifying the compound's properties or for directing subsequent reactions. nih.gov

N-Alkylation and N-Arylation Reactions to Form Substituted Imidazoles

The presence of a replaceable hydrogen atom on one of the nitrogen atoms of the imidazole ring in 1H-imidazole, 4-iodo-2-phenyl- allows for the introduction of various alkyl and aryl substituents. These N-substituted imidazoles are of significant interest in medicinal chemistry and materials science.

Direct N-alkylation of 4-iodo-2-phenyl-1H-imidazole with alkyl halides can lead to a mixture of two regioisomers: 1-alkyl-4-iodo-2-phenyl-1H-imidazole and 1-alkyl-5-iodo-2-phenyl-1H-imidazole. The small polarity difference between these isomers makes their separation challenging google.com.

To circumvent this issue, a regioselective synthesis has been developed. This method starts with the di-iodination of 2-phenyl-1H-imidazole, followed by N-alkylation, and concludes with a selective reduction using a Grignard reagent to yield the desired 1-alkyl-4-iodo-2-phenyl-1H-imidazole google.com.

Alternative methods for N-alkylation of imidazoles that could potentially be applied to 4-iodo-2-phenyl-1H-imidazole include phase-transfer catalysis (PTC) and ultrasound-promoted reactions. PTC has been successfully used for the N-alkylation of 2,4,5-triphenyl-1H-imidazole derivatives researchgate.net. Ultrasound has been shown to promote the N-alkylation of imidazole, offering a greener alternative rsc.org.

A variety of alkylating agents can be employed in these reactions. The following table summarizes representative N-alkylation reactions reported for imidazole derivatives, which are expected to be applicable to 1H-imidazole, 4-iodo-2-phenyl-.

Table 1: Representative N-Alkylation Reactions of Imidazoles

| Alkylating Agent | Catalyst/Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Alkyl Halides | NaOH | DMF | --- | 1-Alkyl-imidazoles | google.com |

| Bromoethane | Tetrabutylammonium bromide (PTC) | Butanone/50% NaOH | --- | 1-Ethyl-2,4,5-triphenylimidazole | researchgate.net |

| 1-Bromobutane | Cs+-Norit carbon | Solvent-free | Ultrasound | N-Butylimidazole | rsc.org |

This table presents generalized conditions from reactions with similar imidazole or azole substrates.

N-arylation of 4-iodo-2-phenyl-1H-imidazole, typically achieved through copper-catalyzed cross-coupling reactions, provides a direct route to N-aryl-4-iodo-2-phenyl-imidazoles. These reactions, often variants of the Ullmann condensation or Buchwald-Hartwig amination, are pivotal for the synthesis of complex molecules with potential biological activity.

Copper-based catalyst systems are commonly employed for the N-arylation of imidazoles and other nitrogen-containing heterocycles researchgate.netresearchgate.netacs.org. These systems often involve a copper(I) or copper(II) salt in combination with a ligand, a base, and a suitable solvent. The choice of ligand is crucial and can significantly influence the reaction's efficiency and scope. Diamine ligands, in particular, have been shown to be effective in promoting the N-arylation of various azoles, including imidazoles acs.org.

The reaction conditions for the copper-catalyzed N-arylation of imidazoles are generally mild and tolerate a wide range of functional groups on both the aryl halide and the imidazole substrate acs.orgorganic-chemistry.org.

The following table outlines typical conditions for the copper-catalyzed N-arylation of imidazoles with aryl iodides, which can be applied to 1H-imidazole, 4-iodo-2-phenyl-.

Table 2: Representative Copper-Catalyzed N-Arylation Reactions of Imidazoles with Aryl Iodides

| Aryl Iodide | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenyl iodide | CuI | 1,2-Diamine | K2CO3 | Dioxane | 110 | 85-95 | acs.org |

| Substituted Aryl Iodides | CuBr | Pyridin-2-yl β-ketone | Cs2CO3 | DMSO | 60-80 | High | organic-chemistry.org |

| Aryl Iodides | Cu2O | 4,7-Dimethoxy-1,10-phenanthroline | Cs2CO3 | Butyronitrile | 90-110 | High | scispace.com |

This table presents generalized conditions from reactions with similar imidazole or azole substrates.

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms of N-alkylation and N-arylation is essential for optimizing reaction conditions and expanding their synthetic utility.

The N-alkylation of imidazoles is a nucleophilic substitution reaction. The imidazole, acting as a nucleophile through one of its nitrogen atoms, attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). In the case of an unsymmetrical imidazole like 4-iodo-2-phenyl-1H-imidazole, the reaction can proceed at either the N-1 or N-3 position, leading to the formation of two possible regioisomers. The regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions. The tautomeric nature of the N-H proton in the imidazole ring allows for substitution at either nitrogen, often resulting in a mixture of products google.com.

The mechanism of copper-catalyzed N-arylation of nitrogen heterocycles, such as imidazoles, is a subject of ongoing research but is generally believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.

A plausible mechanistic pathway, drawing from studies on similar systems like the Goldberg reaction (copper-catalyzed N-arylation of amides) nih.gov and other copper-catalyzed C-N bond-forming reactions rsc.org, is as follows:

Formation of the Active Catalyst: The reaction is typically initiated by the formation of a copper(I) complex. If a copper(II) precursor is used, it is first reduced in situ. The imidazole substrate, in the presence of a base, forms a copper(I)-imidazolate complex. Ligands, such as diamines, play a crucial role in stabilizing the copper center and modulating its reactivity nih.gov.

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper(I)-imidazolate complex. This is often considered the rate-determining step. This step forms a transient, high-valent copper(III) intermediate of the type [LCu(III)(Im)(Ar)(X)], where L is the ligand and Im is the imidazolyl group.

Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination, forming the C-N bond of the N-arylated imidazole product and regenerating a copper(I) species.

Catalyst Regeneration: The regenerated copper(I) species can then enter the next catalytic cycle.

DFT (Density Functional Theory) studies on related copper-catalyzed reactions have provided further insights into the energetics and intermediates of these catalytic cycles rsc.org. Control experiments in the synthesis of substituted imidazoles have also supported the proposed mechanistic steps acs.org. The presence of chelating ligands is often critical to facilitate the reductive elimination step and prevent catalyst deactivation nih.gov.

Computational and Theoretical Studies on 1h Imidazole, 4 Iodo 2 Phenyl

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of imidazole (B134444) derivatives. niscpr.res.inniscpr.res.inbwise.krarxiv.org DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), have been successfully used to optimize molecular geometries and predict various properties of substituted imidazoles. niscpr.res.inbwise.krnih.govtandfonline.com

The electronic properties of 1H-Imidazole, 4-iodo-2-phenyl- can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnbeilstein-archives.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, stability, and the ease of electronic excitation. niscpr.res.inniscpr.res.in A smaller gap generally suggests higher reactivity. dergipark.org.tr

| Orbital | Description | Predicted Localization |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. | Likely distributed over the imidazole and phenyl rings. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Likely distributed over the imidazole and phenyl rings, with potential contribution from the iodo-substituent. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Influenced by the electronic effects of the iodo and phenyl substituents. |

Unsymmetrically substituted imidazoles, such as 1H-Imidazole, 4-iodo-2-phenyl-, can exist as two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. mdpi.comnih.gov This phenomenon, known as prototropic tautomerism, results in an equilibrium between 4-iodo-2-phenyl-1H-imidazole and 5-iodo-2-phenyl-1H-imidazole. The relative stability of these tautomers can be evaluated using computational methods. mdpi.com

Studies on similar 2-phenylimidazole (B1217362) systems have shown that the energy difference between tautomers can be small, suggesting that both forms may coexist in solution at room temperature. mdpi.commdpi.com The position of the equilibrium can be influenced by factors such as the electronic nature of the substituents and the solvent environment. nih.govnih.govacs.org Quantum chemical calculations can predict the preferred tautomer in the gas phase and in different solvents by calculating their relative energies. mdpi.com These calculations are crucial for understanding the molecule's behavior in different chemical environments and for interpreting experimental data, such as NMR spectra, where fast tautomerization can lead to averaged signals. mdpi.com

The imidazole ring possesses both acidic (N-H proton) and basic (the lone pair on the other nitrogen) properties. dtic.milresearchgate.net Computational methods can predict the pKa values of substituted imidazoles, providing a quantitative measure of their acidity and basicity. scribd.com The acidity of the N-H proton and the basicity of the sp2-hybridized nitrogen are significantly affected by the substituents on the ring. dtic.milcore.ac.uk

For 1H-Imidazole, 4-iodo-2-phenyl-, the electron-withdrawing nature of the iodine atom is expected to increase the acidity of the N-H proton compared to unsubstituted imidazole. Conversely, the basicity of the non-protonated nitrogen atom is expected to decrease. The phenyl group's electronic effect, which can be either electron-donating or electron-withdrawing depending on its substitution, will also modulate these properties. Computational studies on nitro-substituted imidazoles have shown that increasing the degree of substitution with electron-withdrawing groups leads to increased acidity and decreased basicity. dtic.mil While less common, the acidity of C-H bonds (CH acidity) can also be investigated computationally, particularly for the C5-H bond in the 4-iodo tautomer.

| Property | Influencing Factor | Predicted Trend for 1H-Imidazole, 4-iodo-2-phenyl- |

|---|---|---|

| Acidity (N-H) | Electron-withdrawing iodo group | Increased acidity compared to unsubstituted imidazole. |

| Basicity (N) | Electron-withdrawing iodo group | Decreased basicity compared to unsubstituted imidazole. |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational flexibility of 1H-Imidazole, 4-iodo-2-phenyl- over time. acs.orgscielo.br A key conformational feature of this molecule is the rotation of the phenyl group relative to the imidazole ring. MD simulations, in conjunction with quantum chemical calculations, can explore the potential energy surface associated with this rotation to identify stable conformations (rotamers) and the energy barriers between them. nih.gov

The planarity between the phenyl and imidazole rings is often favored to maximize π-conjugation, but steric hindrance from substituents can lead to twisted conformations. In the case of 4-iodo-2-phenyl-1H-imidazole, the interaction between the ortho-hydrogens of the phenyl ring and the substituents on the imidazole ring will determine the preferred dihedral angle. MD simulations can also be used to study the molecule's interactions with solvent molecules and its aggregation behavior in condensed phases. tandfonline.comresearchgate.net

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in the supramolecular chemistry and crystal packing of 1H-Imidazole, 4-iodo-2-phenyl-. mdpi.compurdue.edu These interactions, although weaker than covalent bonds, govern the structure and properties of the molecule in the solid state. Key non-covalent interactions for this compound include:

Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the unprotonated nitrogen can act as an acceptor, leading to the formation of chains or other motifs in the crystal lattice.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like nitrogen. This has been observed in other iodoimidazole derivatives.

π-π Stacking: The aromatic phenyl and imidazole rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

C-H···π Interactions: The C-H bonds of the phenyl ring can interact with the π-system of adjacent imidazole or phenyl rings.

Computational methods can be used to identify and quantify these non-covalent interactions, helping to understand the observed crystal structure and predict the packing of related molecules.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving 1H-Imidazole, 4-iodo-2-phenyl-. tesisenred.netmit.eduacs.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for different reaction pathways. nih.govmit.edu

For example, in reactions such as palladium-catalyzed cross-coupling at the iodo-substituted position, computational modeling can elucidate the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov Similarly, for reactions involving the imidazole ring itself, such as electrophilic substitution or N-alkylation, theoretical calculations can predict the most likely site of reaction and the stereoselectivity of the products. nih.govnih.gov These studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. acs.org

Applications of 1h Imidazole, 4 Iodo 2 Phenyl in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in 1H-Imidazole, 4-iodo-2-phenyl- establishes it as a powerful tool for synthetic chemists. The presence of the carbon-iodine (C-I) bond is particularly crucial, as it provides a reactive site for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex molecular architectures.

The imidazole (B134444) moiety is a core component of numerous biologically active compounds and functional materials. mdpi.com 1H-Imidazole, 4-iodo-2-phenyl- serves as an excellent starting point for creating more elaborate heterocyclic systems. The iodine atom acts as a versatile handle for modification, primarily through transition-metal-catalyzed cross-coupling reactions.

For instance, the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be employed. The reaction of 1H-Imidazole, 4-iodo-2-phenyl- with various alkynes, catalyzed by palladium and copper complexes, allows for the introduction of alkynyl substituents at the C4 position of the imidazole ring. nih.gov This methodology is a key step in producing backbone-substituted imidazoles, which can be further elaborated into more complex structures. nih.gov Similarly, other coupling reactions like the Suzuki and Stille couplings can be utilized to introduce aryl, heteroaryl, or vinyl groups, thus expanding the structural diversity of the accessible imidazole-based heterocycles. nih.gov These synthetic strategies are instrumental in building libraries of substituted imidazoles for screening in drug discovery and materials science. acs.orgrsc.org

Table 1: Examples of Cross-Coupling Reactions for Heterocycle Synthesis

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (e.g., Heptyne) | Pd(PPh₃)₄, CuI, NEt₃ | 4-Alkynyl-2-phenyl-1H-imidazole | nih.gov |

| Suzuki Coupling | Organoboron Compound (e.g., Phenylboronic acid) | Pd(OAc)₂, XPhos, K₂HPO₄ | 4-Aryl-2-phenyl-1H-imidazole | nih.gov |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | 4-Vinyl-2-phenyl-1H-imidazole | mdpi.com |

Beyond extending the heterocyclic core, 1H-Imidazole, 4-iodo-2-phenyl- is a key precursor for synthesizing highly functionalized organic molecules with potential applications in medicinal chemistry. smolecule.comgoogle.com The compound's structure can be systematically modified at multiple positions—the imidazole nitrogen, the phenyl ring, and the C4 position—to fine-tune its properties.

Its role as a chemical intermediate is critical for producing compounds with specific biological activities. google.com For example, it can be used to synthesize molecules that act as inhibitors for enzymes like Phosphatidylinositol 3-kinase (PI3K) or that modulate ion channel activity. google.com The synthesis often involves a sequence of reactions starting with the iodinated imidazole. A typical pathway might involve N-alkylation or N-arylation at the imidazole nitrogen, followed by a cross-coupling reaction at the C4-iodo position to introduce a desired functional group. This modular approach allows for the creation of a diverse range of complex derivatives from a single, readily accessible precursor. smolecule.com

Applications in Catalysis and Coordination Chemistry

The nitrogen atoms in the imidazole ring possess lone pairs of electrons, making them excellent donors for coordinating with metal ions. This property is extensively exploited in catalysis and coordination chemistry, where 1H-Imidazole, 4-iodo-2-phenyl- and its derivatives serve as precursors to sophisticated ligands.

Imidazole derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with a variety of transition metals. lookchem.com These metal complexes are, in turn, utilized in areas ranging from catalysis to the development of metal-organic frameworks (MOFs). The 1H-Imidazole, 4-iodo-2-phenyl- scaffold can be incorporated into larger ligand structures. For example, related iodo-phenyl-imidazole compounds have been used as precursors for ligands that form coordination polymers with zinc. researchgate.net The iodine atom offers a site for further functionalization, enabling the creation of multifunctional ligands that can bridge multiple metal centers or incorporate additional donor atoms.

One of the most significant applications of imidazole derivatives in modern catalysis is in the formation of N-Heterocyclic Carbene (NHC) ligands. tcichemicals.com NHCs are praised for their strong σ-donating properties and their ability to form robust bonds with metal centers, leading to highly stable and active catalysts. tcichemicals.comuniud.it

1H-Imidazole, 4-iodo-2-phenyl- is an ideal precursor for creating functionalized NHC ligands. The synthetic route to an NHC typically involves the N,N'-dialkylation or N,N'-diarylation of the imidazole to form an imidazolium (B1220033) salt. nih.gov This salt is the direct precursor to the carbene, which is generated by deprotonation of the acidic proton at the C2 position.

Recent research has specifically demonstrated the synthesis of NHC complexes starting from 4-iodo-imidazolium salts. researchgate.netacs.org The process begins with the N,N'-alkylation of a 4-iodo-imidazole derivative. acs.org The resulting 4-iodo-imidazolium salt can then be used to generate NHC-metal complexes. For instance, reaction with silver(I) oxide yields a silver-NHC complex, which is a versatile carbene transfer agent for synthesizing other metal-NHC complexes (e.g., with palladium, platinum, or gold). nih.govresearchgate.net The iodine atom at the C4 position of the NHC ligand remains available for post-complexation modification, allowing for the synthesis of highly tailored catalysts.

Table 2: General Synthesis Pathway to a 4-Iodo-NHC Metal Complex

| Step | Reaction | Reactants | Product | Reference |

|---|---|---|---|---|

| 1 | N-Alkylation/Arylation | 1H-Imidazole, 4-iodo-2-phenyl- + Alkyl/Aryl Halide | 1-Alkyl/Aryl-4-iodo-2-phenyl-1H-imidazole | nih.gov |

| 2 | N'-Alkylation/Arylation (Quaternization) | 1-Alkyl/Aryl-4-iodo-2-phenyl-1H-imidazole + Alkyl/Aryl Halide | 1,3-Dialkyl/Diaryl-4-iodo-2-phenyl-imidazolium Salt | nih.govacs.org |

| 3 | Metalation (Carbene Formation) | Imidazolium Salt + Metal Precursor (e.g., Ag₂O) | 4-Iodo-NHC-Metal Complex | nih.govresearchgate.net |

The C4-I bond in 1H-Imidazole, 4-iodo-2-phenyl- and its derived imidazolium salts can directly participate in metal-mediated transformations. A key example is the oxidative addition of the C-I bond to a low-valent transition metal center. acs.org

Studies have shown that when 4-iodo-imidazolium salts react with zero-valent palladium or platinum complexes, such as [M(PPh₃)₄], the C4-I bond undergoes oxidative addition to the metal center. acs.org This process forms a Pd(II) or Pt(II) complex where the imidazole ring is bound to the metal via the C4 position, creating what is known as an abnormal N-heterocyclic carbene (aNHC) or remote NHC complex. acs.org These aNHC complexes can be intermediates that rearrange to form more stable, classical NHC complexes where the metal is bound at the C2 position. This reactivity highlights a dual role for the compound: the imidazole core provides the basis for the NHC ligand, while the iodo-substituent directs the initial interaction with the metal center, influencing the final structure of the organometallic complex. acs.org The resulting NHC and aNHC complexes are active in a variety of catalytic reactions, including cross-coupling and C-H activation. uniud.itwhiterose.ac.uk

As a Ligand Precursor in Coordination Chemistry

Applications in Material Science

The unique structural characteristics of 1H-Imidazole, 4-iodo-2-phenyl-, particularly the presence of the reactive iodine atom and the versatile imidazole core, make it a valuable building block in materials science. Its application extends to the synthesis of specialized ionic compounds and as a precursor for advanced functional materials.

Synthesis of Ionic Compounds with Defined Chemical Properties

1H-Imidazole, 4-iodo-2-phenyl- serves as a key intermediate in the synthesis of highly functionalized ionic compounds, including ionic liquids (ILs). google.com Ionic liquids are salts with low melting points, often below 100°C, and they possess unique properties such as low volatility, high thermal stability, and tunable physicochemical characteristics. nih.govmdpi.com The properties of imidazolium-based ionic liquids can be precisely tuned by modifying the substituents on the imidazole ring. nih.govbeilstein-journals.org

The synthesis of these ionic compounds typically involves the quaternization of the imidazole nitrogen. For instance, 1H-Imidazole, 4-iodo-2-phenyl- can be reacted with various alkyl or aryl halides to introduce different groups at the N1 and/or N3 positions of the imidazole ring. This process, followed by an anion exchange, leads to the formation of a wide range of ionic liquids with tailored properties. nih.gov

Research into tunable aryl alkyl ionic liquids (TAAILs) demonstrates that the nature of the substituents on both the phenyl ring and the imidazole core significantly influences the resulting properties. nih.govbeilstein-journals.org For example, the introduction of different functional groups on the phenyl ring or varying the alkyl chain length on the imidazole nitrogen can alter the melting point, viscosity, and conductivity of the ionic liquid. nih.gov This tunability is crucial for designing materials for specific applications, such as in catalysis or as specialized solvents. nih.gov

Table 1: Influence of Substituents on Imidazolium-Based Ionic Liquid Properties

| Cation Structure | Anion | Melting Point (°C) | Key Property Influence |

| 1-Aryl-3-alkyl-2-phenylimidazolium | NTf₂⁻ | Varies with aryl/alkyl groups | Steric hindrance from ortho-substituents on the phenyl ring can lead to lower melting points and the formation of room temperature ionic liquids (RTILs). nih.gov |

| 1-Aryl-4,5-dimethylimidazolium | NTf₂⁻ | Generally below 100°C | Methyl groups on the imidazole backbone slightly increase viscosity compared to unsubstituted analogues. beilstein-journals.org |

| 1-Phenyl-3-alkylimidazolium | Cl⁻ | Dependent on alkyl chain | The combination of sp² aryl and sp³ alkyl substituents at the nitrogen atoms allows for fine-tuning of physicochemical properties. mdpi.com |

This table is a representative summary based on findings for related imidazolium ionic liquids. NTf₂⁻ refers to the bis(trifluoromethylsulfonyl)imide anion.

The presence of the iodo-substituent at the C4 position of 1H-Imidazole, 4-iodo-2-phenyl- offers further opportunities for functionalization through cross-coupling reactions, allowing for the creation of even more complex and task-specific ionic compounds. smolecule.com

Precursors for Functional Materials (e.g., in optical applications)

Substituted imidazoles, including derivatives of 1H-Imidazole, 4-iodo-2-phenyl-, are recognized as important precursors for a variety of functional materials. rsc.orgmdpi.com The imidazole motif is a key component in molecules designed for emerging applications in dyes for solar cells and other optical technologies. rsc.org

The development of novel materials with specific electronic or optical properties often utilizes iodinated heterocyclic compounds. The iodine atom in 1H-Imidazole, 4-iodo-2-phenyl- can be leveraged in subsequent synthetic steps, such as cross-coupling reactions, to build larger, conjugated systems with desirable photophysical properties. smolecule.com These properties are essential for applications in optoelectronics.

Molecules with light-modulated ionic interactions have been synthesized from 1-substituted-2-phenyl-4-iodoimidazole, indicating its potential in creating photoresponsive materials. google.com The ability to create complex structures from this precursor allows for the development of materials where properties can be controlled by external stimuli like light.

Table 2: Research Findings on Imidazole Derivatives in Functional Materials

| Application Area | Key Findings | Relevant Compound Class |

| Optical Applications | Imidazole derivatives are crucial for developing dyes used in solar cells. rsc.org | Substituted Imidazoles |

| Electronic Materials | Iodinated imidazoles are used to create novel materials with specific electronic characteristics. | Iodinated Imidazoles |

| Photoresponsive Materials | Molecules with light-modulated ionic interactions can be synthesized from iodo-phenyl-imidazole precursors. google.com | 1-Substituted-2-phenyl-4-iodoimidazole |

The versatility of the imidazole core, combined with the reactivity of the iodo-substituent, positions 1H-Imidazole, 4-iodo-2-phenyl- as a valuable starting material for the rational design of functional organic materials tailored for advanced technological applications.

Q & A

Q. What are the optimal synthetic routes for preparing 1H-imidazole, 4-iodo-2-phenyl-, and how do reaction conditions influence yield?

The synthesis of 4-iodo-substituted imidazoles often involves halogenation or cross-coupling reactions. A general methodology includes reacting haloarenes (e.g., iodobenzene derivatives) with imidazole precursors under catalysis. For example, copper(I)-catalyzed Ullmann-type coupling (using CuI) in polar aprotic solvents like DMF, with K₂CO₃ as a base, has been effective for introducing aryl/heteroaryl groups to imidazole cores at elevated temperatures (120°C, 24 h under argon) . Column chromatography is typically employed for purification. Yield optimization requires careful control of stoichiometry, catalyst loading, and reaction time, as side reactions (e.g., over-iodination) may occur with excess reagents.

Q. What spectroscopic techniques are critical for characterizing 1H-imidazole, 4-iodo-2-phenyl-?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and aromatic proton environments. The iodine atom’s electronegativity deshields adjacent protons, causing distinct splitting patterns.

- IR spectroscopy : Identification of C-I stretches (~500 cm) and imidazole ring vibrations (e.g., C=N stretches near 1600 cm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., I vs. I).

Cross-referencing with computational simulations (e.g., DFT) enhances spectral interpretation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the structural assignment of 4-iodo-2-phenylimidazole derivatives?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, bond lengths, and intermolecular interactions. For imidazole derivatives, SHELXL (part of the SHELX suite) is widely used for structure refinement . Key parameters include:

- R-factor : Aim for <0.05 for high-resolution data.

- Data-to-parameter ratio : >15:1 ensures robust refinement.

- Thermal displacement parameters : Validate positional disorder or solvent effects.

For example, in a study of a related imidazole crystal, the imidazole ring planarity and iodine’s van der Waals radius (1.98 Å) were critical for distinguishing positional isomers .

Q. How can researchers address contradictions in reactivity data for 4-iodo-2-phenylimidazole in cross-coupling reactions?

Discrepancies in reactivity (e.g., Suzuki-Miyaura coupling yields) may arise from:

- Iodine lability : Competing protodeiodination under basic conditions.

- Solvent effects : DMSO may stabilize intermediates vs. DMF, altering reaction pathways.

- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) can influence transmetallation efficiency.

Systematic screening using design-of-experiments (DoE) methodologies, coupled with kinetic studies (e.g., in situ IR monitoring), helps isolate variables .

Q. What computational strategies are effective for modeling the electronic effects of the 4-iodo substituent in imidazole-based ligands?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrostatic potential maps : Highlight electron-deficient regions due to iodine’s inductive effect.

- Frontier molecular orbitals : HOMO-LUMO gaps to assess ligand-metal charge transfer.

- Non-covalent interactions : Iodine’s polarizability influences π-stacking or halogen bonding in supramolecular assemblies .

Software like Gaussian or ORCA, combined with visualization tools (ORTEP-3), aids in interpreting computational outputs .

Methodological Challenges and Solutions

Q. How to mitigate decomposition of 4-iodo-2-phenylimidazole during storage or handling?

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar).

- Thermal instability : Avoid prolonged exposure to temperatures >40°C.

- Moisture : Use molecular sieves in solvents to prevent hydrolysis of the C-I bond .

Q. What analytical approaches validate purity in multi-step syntheses of 4-iodoimidazoles?

- HPLC-MS : Quantify impurities (e.g., deiodinated byproducts).

- Elemental analysis : Match experimental vs. theoretical C/H/N/I percentages.

- TGA/DSC : Monitor thermal decomposition profiles to detect solvates or polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.